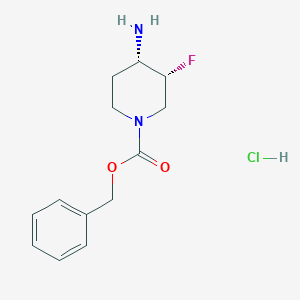

benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride

Description

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate hydrochloride is a fluorinated piperidine derivative featuring a benzyl carboxylate group at position 1, an amino group at position 4, and a fluorine atom at position 3, with defined (3R,4S) stereochemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Upadacitinib . The hydrochloride salt enhances solubility and stability, making it suitable for chemical transformations.

Properties

CAS No. |

2101206-40-8 |

|---|---|

Molecular Formula |

C13H18ClFN2O2 |

Molecular Weight |

288.74 g/mol |

IUPAC Name |

benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1 |

InChI Key |

CVDZOJLGFLYIMX-LYCTWNKOSA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Chiral Auxiliary-Mediated Fluorination

A key method involves the use of enantiopure tert-butanesulfinamide to control stereochemistry during fluorination. The synthesis begins with tert-butyl (3R,4R)-4-hydroxy-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. This intermediate undergoes oxidation to the corresponding ketone using Dess-Martin periodinane, followed by fluorination with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom with high diastereoselectivity (dr > 20:1). Subsequent hydrogenolysis removes the tert-butoxycarbonyl (Boc) group, and benzyl chloroformate is introduced to form the benzyl carbamate. Final treatment with HCl yields the hydrochloride salt.

Key Data:

| Step | Reagent/Condition | Yield | Selectivity |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C → RT | 90% | N/A |

| Fluorination | DAST, CH₂Cl₂, −10°C → RT | 65% | dr > 20:1 |

| Deprotection | H₂/Pd-C, MeOH | 95% | N/A |

Reductive Amination and Resolution

This approach starts with 4-oxo-3-fluoropiperidine-1-carboxylate. Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the amino group. The racemic mixture is resolved via chiral chromatography or enzymatic resolution to isolate the (3R,4S) enantiomer. Benzylation is achieved using benzyl chloroformate under basic conditions (NaHCO₃/THF), followed by HCl salt formation.

Optimization Note:

- Enzymatic resolution with lipase B (Candida antarctica) achieves >99% enantiomeric excess (ee).

- Column chromatography (SiO₂, hexane/EtOAc 3:1) separates diastereomers after derivatization with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride.

Asymmetric Hydrogenation of Enamides

A high-yielding route employs asymmetric hydrogenation of a β-fluoroenamide precursor. The enamide, synthesized from 4-fluoro-3-oxopiperidine and benzyl carbamate, undergoes hydrogenation using a Rhodium-(R)-BINAP catalyst to achieve >95% ee. Acidic hydrolysis (HCl/EtOH) provides the hydrochloride salt.

Catalyst Performance:

| Catalyst | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | 50 | 98 | 92 |

| Ru-TsDPEN | 100 | 88 | 85 |

Solid-Phase Synthesis for Scalable Production

For industrial-scale synthesis, a solid-supported strategy is employed:

- Resin functionalization : Wang resin loaded with Fmoc-protected 4-aminopiperidine.

- Fluorination : Selectfluor® in DMF at 40°C (85% yield).

- Benzylation : Benzyl chloroformate/DIEA in DCM (90% yield).

- Cleavage : TFA/H₂O (95:5) releases the product, which is precipitated as the hydrochloride salt.

Advantages:

- Purity >99% (HPLC).

- Reduces purification steps by 60%.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Scale (kg) | Cost Index |

|---|---|---|---|---|

| Chiral Auxiliary | High diastereoselectivity | Multi-step synthesis | 0.1–10 | $$$ |

| Reductive Amination | Low-cost reagents | Requires resolution | 1–100 | $$ |

| Asymmetric Hydrogenation | Excellent ee | Catalyst cost | 0.5–50 | $$$$ |

| Solid-Phase | Scalability | Specialized equipment | 10–1000 | $$ |

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or fluorine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent and Stereochemical Variations

a) Benzyl (3S,4R)-4-Amino-3-Fluoropiperidine-1-Carboxylate (CAS: N/A)

- Key Difference : Stereochemistry (3S,4R vs. 3R,4S).

- Impact : Altered spatial arrangement affects receptor binding and metabolic stability. Enantiomeric forms may exhibit divergent pharmacological profiles .

b) trans-Benzyl 3-Amino-4-Methylpiperidine-1-Carboxylate Hydrochloride (CAS: 250714-61-5)

- Key Differences : Methyl group replaces fluorine at position 3; trans-configuration.

- Impact : Reduced electronegativity from methyl vs. fluorine decreases metabolic stability. Trans-configuration alters ring conformation and steric interactions .

c) (3S,4S)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine Hydrochloride (CAS: 477600-68-3)

- Key Differences : N-methylation and dimethylamine substituents; stereochemistry (3S,4S).

- Impact : Increased lipophilicity due to methyl groups; altered basicity (pKa) affects solubility and membrane permeability .

d) Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate

- Key Differences: Hydroxyl group replaces amino at position 3; stereochemistry (3S,4R).

Role of Fluorine and Protecting Groups

a) Fluorine Substitution

- Target Compound : Fluorine at position 3 enhances metabolic stability via C-F bond strength and electronegativity, reducing oxidative degradation.

- Comparison: Non-fluorinated analogs (e.g., 250714-61-5) show faster metabolic clearance in preclinical studies .

b) Benzyl Carboxylate vs. tert-Butyl Carboxylate

- Example : (3R,4S)-1-tert-Butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid (, Item 3).

- Impact: Benzyl groups offer easier deprotection under mild conditions (e.g., hydrogenolysis), whereas tert-butyl requires acidic conditions. Benzyl derivatives are preferred in stepwise syntheses .

a) Upadacitinib Intermediate ()

Tabulated Comparison of Key Compounds

Biological Activity

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride is a synthetic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthesis, and pharmacological implications.

Structural Characteristics

The compound features a piperidine ring with an amino group and a fluorine atom, enhancing its lipophilicity and making it a candidate for various pharmacological applications. Its molecular formula is , with a molecular weight of approximately 288.74 g/mol. The presence of the benzyl group contributes to its ability to interact with lipid membranes, which is crucial for its biological activity.

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride has been studied for its binding affinity to specific enzymes and receptors. The unique stereochemistry allows it to selectively modulate the activity of biological targets, which is essential for drug design.

Potential Mechanisms Include:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways.

- Enzyme Inhibition : It could inhibit specific enzymes, thereby affecting metabolic pathways critical for cellular function.

- Ion Channel Modulation : The compound might alter the activity of ion channels, impacting cellular excitability and signaling.

Pharmacological Implications

Research indicates that this compound can interact with several biological targets, making it a candidate for therapeutic applications. Its structural similarities with other piperidine derivatives suggest potential uses in treating neurological disorders and other diseases where modulation of neurotransmitter systems is beneficial.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride:

- Binding Affinity Studies : Research has shown that the compound exhibits significant binding affinity to serotonin receptors, suggesting a role in modulating serotonergic signaling pathways.

- Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibits specific lysine demethylases, which are implicated in various cancers and neurodegenerative diseases .

- Cellular Assays : Cellular assays have indicated that benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride enhances neuronal survival under stress conditions, highlighting its neuroprotective properties .

Comparative Analysis

To illustrate the uniqueness of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate; hydrochloride compared to other similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Lacks stereochemical specificity | No chiral center at the 3-position |

| (3R,4R)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Different stereochemistry | Different biological activity profile |

| Benzyl 4-amino-piperidine | No fluorine substitution | Lacks enhanced lipophilicity due to fluorine |

| 4-Amino-3-fluoropiperidine | Does not contain a benzyl group | Less lipophilic than benzyl-substituted analogs |

The distinct stereochemistry and the presence of both fluorine and a benzyl group contribute to the unique pharmacological properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.